

# Spectroscopic data for Methyl 2-bromooxazole-5-carboxylate

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## Compound of Interest

Compound Name: Methyl 2-bromooxazole-5-carboxylate

Cat. No.: B1387843

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## An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-bromooxazole-5-carboxylate

Prepared by a Senior Application Scientist, this guide provides a detailed analysis of the expected spectroscopic data for **Methyl 2-bromooxazole-5-carboxylate** (CAS 1092351-96-6). The structural elucidation of this key synthetic intermediate is paramount for its application in medicinal chemistry and materials science.<sup>[1][2]</sup> This document synthesizes data from analogous structures and foundational spectroscopic principles to offer a predictive but robust characterization.

The oxazole nucleus is a privileged scaffold in drug discovery, and the specific arrangement of a bromine atom at the 2-position and a methyl ester at the 5-position offers orthogonal handles for synthetic diversification.<sup>[3]</sup> Accurate spectroscopic interpretation is the cornerstone of ensuring material quality and reaction success.

## Molecular Structure and Spectroscopic Workflow

A logical workflow is essential for the comprehensive analysis of a novel or synthesized compound. The process begins with sample preparation, followed by a suite of non-destructive and destructive analytical techniques to confirm the molecule's identity and purity.

Caption: Molecular structure and a typical workflow for spectroscopic analysis.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

## Experimental Protocol: NMR

- **Sample Preparation:** Dissolve ~5-10 mg of **Methyl 2-bromooxazole-5-carboxylate** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).  $\text{CDCl}_3$  is generally preferred for its simplicity, but  $\text{DMSO-d}_6$  can be used if solubility is an issue.
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a  $30^\circ$  pulse angle and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of  $^{13}\text{C}$ .

## $^1\text{H}$ NMR Spectroscopy: Predicted Data & Interpretation

The structure presents two distinct proton environments: the methyl ester protons and the lone proton on the oxazole ring.

Predicted Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
H-a	~7.8 - 8.2	Singlet (s)	1H	CH (oxazole ring, C4)
H-b	~3.9 - 4.1	Singlet (s)	3H	$\text{OCH}_3$ (methyl ester)

Interpretation:

- **Oxazole Proton (H-a):** The single proton attached to the oxazole ring at the C4 position is expected to be significantly deshielded. Protons on electron-deficient heterocyclic rings, such

as oxazoles, typically resonate at high chemical shifts.<sup>[4][5][6]</sup> The presence of the adjacent electron-withdrawing carboxylate group further shifts this proton downfield, likely into the 7.8-8.2 ppm range. It appears as a singlet as there are no vicinal protons to couple with.

- **Methyl Ester Protons (H-b):** The three protons of the methyl ester group are chemically equivalent and are deshielded by the adjacent oxygen atom. This results in a characteristic singlet in the 3.9-4.1 ppm region.<sup>[7]</sup>

## <sup>13</sup>C NMR Spectroscopy: Predicted Data & Interpretation

The molecule has five distinct carbon environments.

Predicted Signal	Chemical Shift ( $\delta$ , ppm)	Assignment
C-1	~158 - 162	C=O (Ester Carbonyl)
C-2	~140 - 145	C-Br (C2 of oxazole)
C-3	~148 - 152	C-COOCH <sub>3</sub> (C5 of oxazole)
C-4	~125 - 130	C-H (C4 of oxazole)
C-5	~52 - 55	O-CH <sub>3</sub> (Methyl ester)

Interpretation:

- **Carbonyl Carbon (C-1):** The ester carbonyl carbon is the most deshielded carbon in the molecule, typically appearing in the 158-162 ppm range.<sup>[8][9]</sup>
- **Oxazole Ring Carbons (C-2, C-3, C-4):** The chemical shifts of oxazole ring carbons are well-documented. C2, bonded to both the electronegative oxygen and nitrogen and the bromine atom, is expected to be significantly downfield. C5, attached to the ester group, will also be downfield.<sup>[10]</sup> The protonated C4 carbon will appear at a more upfield position compared to the substituted carbons.<sup>[10][11]</sup>
- **Methyl Carbon (C-5):** The methyl carbon of the ester group is shielded relative to the ring carbons and will appear in the typical region for such groups, around 52-55 ppm.<sup>[7][8]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

## Experimental Protocol: IR

- **Technique:** Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.
- **Acquisition:** Place a small amount of the solid sample directly on the ATR crystal.
- **Spectrum Collection:** Collect the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum should be collected first.

## Predicted IR Data & Interpretation

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group	Intensity
~3100 - 3150	C-H Stretch	Oxazole C-H	Weak-Medium
~2950 - 3000	C-H Stretch	Methyl C-H	Weak-Medium
~1725 - 1745	C=O Stretch	Ester Carbonyl	Strong
~1550 - 1650	C=N & C=C Stretch	Oxazole Ring	Medium-Strong
~1200 - 1300	C-O Stretch	Ester (Asymmetric)	Strong
~1000 - 1150	C-O Stretch	Ester (Symmetric)	Strong
~700 - 800	C-Br Stretch	Bromoalkane	Medium

Interpretation: The IR spectrum is dominated by features from the ester and the oxazole ring.

- **Carbonyl Stretch:** The most prominent peak will be the strong, sharp absorption from the ester C=O stretch, expected between 1725-1745  $\text{cm}^{-1}$ .[\[12\]](#)[\[13\]](#) Its exact position can indicate the influence of the heterocyclic ring.
- **Ring Vibrations:** The C=N and C=C stretching vibrations within the oxazole ring will produce a series of medium to strong bands in the 1650-1550  $\text{cm}^{-1}$  region.[\[14\]](#)[\[15\]](#)

- C-O Stretches: Two strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the ester group will be visible in the 1300-1000  $\text{cm}^{-1}$  "fingerprint region".[\[15\]](#)[\[16\]](#)
- C-H Stretches: Weaker C-H stretching bands for the  $\text{sp}^2$  hybridised oxazole proton will appear just above 3000  $\text{cm}^{-1}$ , while the  $\text{sp}^3$  C-H stretches of the methyl group will appear just below 3000  $\text{cm}^{-1}$ .[\[12\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

### Experimental Protocol: MS

- Ionization Method: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.
- Analysis: The ionized sample is passed through a mass analyzer which separates ions based on their  $m/z$  ratio.

### Predicted MS Data & Interpretation

The molecular formula is  $\text{C}_5\text{H}_4\text{BrNO}_3$ , with a monoisotopic mass of 204.94 g/mol (for  $^{79}\text{Br}$ ) and 206.94 g/mol (for  $^{81}\text{Br}$ ).

m/z (Predicted)	Ion	Interpretation
205 / 207	$[M]^+$	Molecular Ion Peak. The characteristic 1:1 ratio for bromine isotopes is the key diagnostic feature.
174 / 176	$[M - OCH_3]^+$	Loss of the methoxy radical from the ester.
146 / 148	$[M - COOCH_3]^+$	Loss of the entire carbomethoxy group.
126	$[M - Br]^+$	Loss of a bromine radical.
59	$[COOCH_3]^+$	Carbomethoxy cation fragment.

Interpretation: The most critical feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity separated by two mass units (m/z 205 and 207).[\[17\]](#)[\[18\]](#) This M/M+2 pattern is an unambiguous indicator of the presence of a single bromine atom.[\[19\]](#)

The fragmentation pattern will likely proceed through the loss of stable neutral fragments from the ester group. The loss of the methoxy radical ( $\bullet OCH_3$ , 31 Da) or the entire carbomethoxy radical ( $\bullet COOCH_3$ , 59 Da) are common fragmentation pathways for methyl esters.[\[20\]](#)[\[21\]](#) The C-Br bond can also cleave to yield a fragment at m/z 126.

## Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of **Methyl 2-bromooxazole-5-carboxylate**. The predicted data, based on established chemical principles and analysis of related structures, highlights key diagnostic features:

- $^1H$  NMR: A downfield singlet for the oxazole proton and a singlet around 4.0 ppm for the methyl ester.

- $^{13}\text{C}$  NMR: Five distinct carbon signals, including a characteristic ester carbonyl peak above 158 ppm.
- IR: A very strong carbonyl ( $\text{C}=\text{O}$ ) absorption around  $1735\text{ cm}^{-1}$ .
- MS: A distinctive  $M/M+2$  molecular ion peak cluster at  $m/z$  205/207, confirming the presence of one bromine atom.

This guide serves as a robust framework for researchers and drug development professionals in verifying the synthesis and purity of this valuable heterocyclic building block.

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